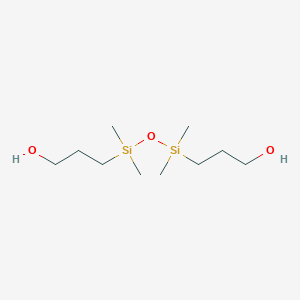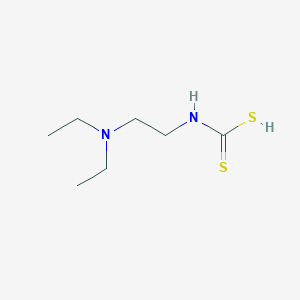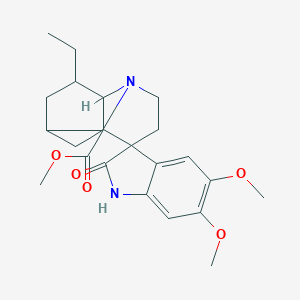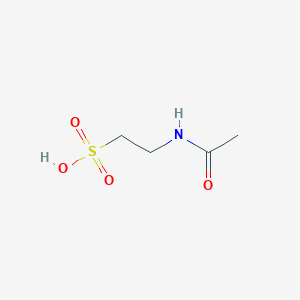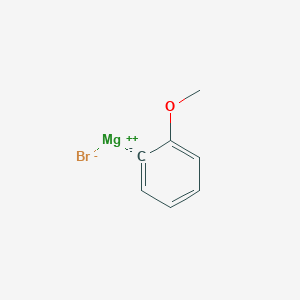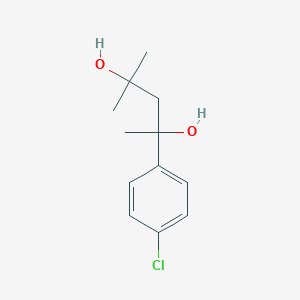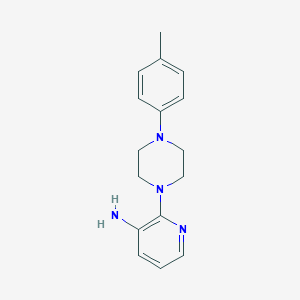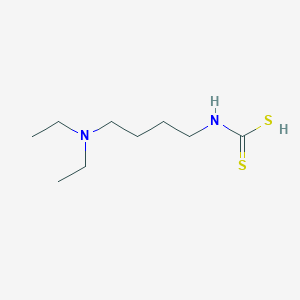
4-(diethylamino)butylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C9H20N2S2. This compound contains a total of 33 atoms, including 20 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butylcarbamodithioic acid typically involves the reaction of diethylamine with 4-chlorobutyronitrile to form N-(4-(diethylamino)butyl)amine. This intermediate is then reacted with carbon disulfide to yield the desired compound. The reaction conditions often include the use of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(diethylamino)butylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(diethylamino)butylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)butylcarbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
4-(diethylamino)butylcarbamodithioic acid can be compared with other similar compounds such as:
Carbamic acid: A simpler structure with different reactivity and applications.
Dithiocarbamates: Compounds with similar sulfur-containing functional groups but different biological activities.
Urea derivatives: Compounds with similar nitrogen-containing functional groups but different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Propiedades
Número CAS |
18997-70-1 |
|---|---|
Fórmula molecular |
C9H20N2S2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
Clave InChI |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCNC(=S)S |
SMILES isomérico |
CCN(CC)CCCCN=C(S)S |
SMILES canónico |
CCN(CC)CCCCNC(=S)S |
Key on ui other cas no. |
18997-70-1 |
Sinónimos |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


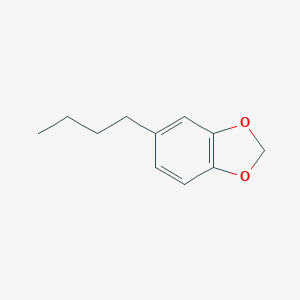
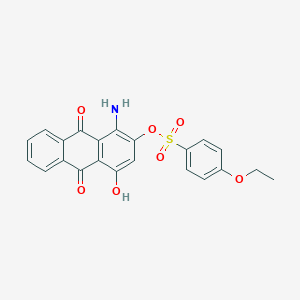
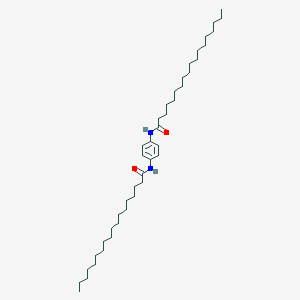

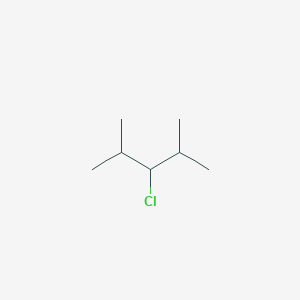
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
